molecular formula C7H4BrF3O2 B1409822 5-Bromo-2-difluoromethoxy-4-fluorophenol CAS No. 1805023-78-2

5-Bromo-2-difluoromethoxy-4-fluorophenol

Cat. No.: B1409822
CAS No.: 1805023-78-2
M. Wt: 257 g/mol
InChI Key: NUQBLBFVYRYXAB-UHFFFAOYSA-N
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Description

5-Bromo-2-difluoromethoxy-4-fluorophenol is an organic compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257 g/mol. This compound is commonly used in various scientific experiments and has applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-difluoromethoxy-4-fluorophenol involves the bromination of 2,4-difluorophenol under acidic conditions. The reaction typically takes place in an inert solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-difluoromethoxy-4-fluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nucleophilic Substitution: Alkoxides or amines in polar aprotic solvents like DMF.

Major Products Formed

    Substituted Phenols: Depending on the substituents introduced, various substituted phenols can be formed.

    Quinones: Oxidation of the phenolic group can lead to the formation of quinones.

Scientific Research Applications

5-Bromo-2-difluoromethoxy-4-fluorophenol is used in a wide range of scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.

    Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals such as herbicides and pesticides.

    Material Science: In the preparation of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-difluoromethoxy-4-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and participate in electron transfer reactions, influencing various biochemical processes. The bromine and fluorine atoms can enhance the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-difluorophenol: Similar structure but lacks the difluoromethoxy group.

    2-Bromo-5-fluorophenol: Contains a bromine and fluorine atom but differs in the position of the substituents.

    5-Bromo-4-difluoromethoxy-2-fluorophenol: Similar structure with different positions of the substituents.

Uniqueness

5-Bromo-2-difluoromethoxy-4-fluorophenol is unique due to the presence of both bromine and multiple fluorine atoms, along with a difluoromethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQBLBFVYRYXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-difluoromethoxy-4-fluorophenol
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Reactant of Route 4
5-Bromo-2-difluoromethoxy-4-fluorophenol
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5-Bromo-2-difluoromethoxy-4-fluorophenol
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5-Bromo-2-difluoromethoxy-4-fluorophenol

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